2-Chloro-4-(4-nitrophenyl)phenol, with the Chemical Abstracts Service number 619-08-9, is a chemical compound that belongs to the class of chlorinated phenols. It is characterized by a chloro group and a nitrophenyl group attached to a phenolic structure. This compound is recognized for its various applications in scientific research and industrial processes.
2-Chloro-4-(4-nitrophenyl)phenol is classified as an organic compound, specifically a chlorophenol, due to the presence of both chlorine and hydroxyl functional groups in its structure. It also falls under the category of nitrophenols owing to the nitro substituent on the aromatic ring.
The synthesis of 2-Chloro-4-(4-nitrophenyl)phenol can be achieved through several methods:
The synthesis requires careful control of reaction conditions such as temperature, concentration, and time to maximize yield and purity. Industrial production often employs large-scale nitration processes under stringent safety protocols due to the hazardous nature of reactants involved.
The molecular formula for 2-Chloro-4-(4-nitrophenyl)phenol is , with a molecular weight of approximately 173.554 g/mol. The structure features:
2-Chloro-4-(4-nitrophenyl)phenol participates in various chemical reactions:
Reactions typically require specific catalysts or conditions (such as temperature and pressure) to proceed efficiently. For instance, reduction may involve metal catalysts or hydride reagents.
The mechanism of action for 2-Chloro-4-(4-nitrophenyl)phenol primarily involves its reactivity as an electrophile due to the electron-withdrawing effects of both the chloro and nitro groups. This reactivity allows it to participate in various biochemical pathways and synthetic processes, including:
The compound exhibits:
These properties suggest that while it is stable under normal conditions, precautions must be taken during handling due to its potential toxicity.
2-Chloro-4-(4-nitrophenyl)phenol has several scientific uses:
Burkholderia species deploy divergent enzymatic strategies for 2C4NP catabolism. Burkholderia sp. strain SJ98 initiates degradation via reductive dehalogenation, catalyzed by a NADH-dependent reductive dehalogenase. This enzyme removes the chlorine atom at the ortho-position, converting 2C4NP to para-nitrophenol (PNP), which is subsequently mineralized through the pnp gene cluster-encoded pathway. Stoichiometric releases of chloride and nitrite ions accompany this process [5] [7]. In contrast, Burkholderia sp. strain RKJ800 employs oxidative denitration first, transforming 2C4NP into chlorohydroquinone (CHQ) via a monooxygenase. CHQ is then dechlorinated to hydroquinone (HQ), which undergoes ring cleavage [5]. The strain SJ98 pathway dominates in carbon-rich environments, whereas RKJ800's oxidative mechanism prevails under nitrogen-limiting conditions, highlighting metabolic flexibility.
Table 1: Comparative Degradation Pathways in Burkholderia Strains
Strain | Initial Transformation | Key Intermediate | Primary Enzymes | End Products |
---|---|---|---|---|
SJ98 | Reductive dehalogenation | PNP | Reductive dehalogenase, PnpA | Nitrite, chloride, TCA intermediates |
RKJ800 | Oxidative denitration | CHQ | Monooxygenase, Mn-dependent HQ dioxygenase | γ-Hydroxymuconic semialdehyde |
The Gram-positive Rhodococcus imtechensis RKJ300 exemplifies simultaneous oxidative-reductive initiation in 2C4NP degradation. A two-component monooxygenase (TcmAB) oxidizes the nitro group to release nitrite, yielding 2-chloro-1,4-benzoquinone. This intermediate is reduced to CHQ and then dechlorinated to HQ [3]. Alternatively, some Rhodococcus strains preferentially utilize hydroxyquinol (1,2,4-benzenetriol; BT) as the ring-cleavage substrate, bypassing CHQ/HQ formation entirely [2]. This pathway divergence underscores genus-specific adaptations: Burkholderia favors stepwise dehalogenation/denitration, whereas Rhodococcus integrates redox steps early. The BT pathway in RKJ300 enhances metabolic efficiency, enabling degradation of up to 0.5 mM 2C4NP within 48 hours [3].
CHQ and HQ serve as critical nodal points in 2C4NP mineralization across bacterial lineages. In Burkholderia RKJ800 and Rhodococcus RKJ300, CHQ arises via monooxygenation or quinone reduction. A glutathione-dependent CHQ dehalogenase then catalyzes dechlorination to HQ, which undergoes ring fission [5] [9]. HQ’s susceptibility to ring-cleaving dioxygenases makes it a convergence metabolite; however, its accumulation is cytotoxic. Strains like Cupriavidus sp. CNP-8 mitigate this by rapidly cleaving HQ to γ-hydroxymuconic semialdehyde [2] [9]. Notably, Arthrobacter sp. SJCon diverges by cleaving CHQ directly to maleylacetate, indicating phylogenetic constraints on intermediate handling [9].
Ring cleavage of HQ is catalyzed by hydroquinone 1,2-dioxygenases, which incorporate molecular oxygen to form γ-hydroxymuconic semialdehyde—a pivotal step enabling aliphatic metabolism. This enzyme exhibits metal-dependent activity: Rhodococcus RKJ300 utilizes Fe²⁺-dependent dioxygenases, whereas Burkholderia RKJ800 requires Mn²⁺ [3] [5]. Kinetic parameters vary significantly; Burkholderia RKJ800’s dioxygenase has a Kₘ of 18 μM for HQ and Vₘₐₓ of 4.2 μmol/min/mg protein, compared to Rhodococcus RKJ300’s Kₘ of 32 μM and Vₘₐₓ of 2.8 μmol/min/mg [3] [5]. Structural studies reveal that the α-subunit houses the active site, with conserved histidine residues coordinating metal cofactors. Genetic engineering of these enzymes has enhanced turnover rates by 40% in recombinant Pseudomonas strains, demonstrating potential for pathway optimization [5].
Table 2: Enzymatic Parameters for Hydroquinone Dioxygenases
Source Organism | Cofactor | Kₘ (μM) | Vₘₐₓ (μmol/min/mg) | Optimal pH |
---|---|---|---|---|
Burkholderia sp. RKJ800 | Mn²⁺ | 18 | 4.2 | 7.5 |
Rhodococcus imtechensis | Fe²⁺ | 32 | 2.8 | 8.0 |
Compounds Mentioned
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